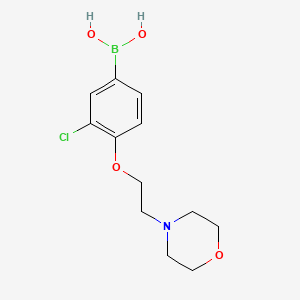

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid

説明

Molecular Structure Analysis

The molecular formula of “(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid” is C12H18BNO4 . Its average mass is 251.087 Da and its monoisotopic mass is 251.132889 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid” include a density of 1.2±0.1 g/cm³, a boiling point of 458.7±55.0 °C at 760 mmHg, and a flash point of 231.2±31.5 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

科学的研究の応用

Enrichment of cis-Diol Containing Molecules

Phenylboronic acids can selectively recognize and bind to cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins. This specific compound could be used to create highly selective materials for the enrichment of these molecules, improving detection sensitivity and accuracy in various applications .

Diagnostic and Drug Delivery Systems

The pH-responsive nature of phenylboronic acids allows for the development of materials that can capture or release molecules in response to pH changes. This feature is particularly useful in creating diagnostic tools and drug delivery systems that can release therapeutic agents at targeted sites within the body .

Sensing and Imaging

Fluorescent phenylboronic acid-functionalized nanoparticles can be synthesized for sensing and imaging applications. These nanoparticles can selectively bind to cis-diol containing molecules, making them useful in biological imaging and the detection of specific biomolecules .

Separation Techniques

Boronate affinity materials (BAMs) derived from phenylboronic acids, including (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid , can be employed in separation techniques. They offer a high degree of selectivity for cis-diol containing molecules, which is beneficial for the purification of complex biological samples .

Material Science: Polymer Functionalization

This compound can be used to functionalize polymers, creating materials with specific binding properties. For instance, polymers functionalized with phenylboronic acid can selectively bind to cis-diol containing molecules, which can be applied in the creation of smart materials with responsive behaviors .

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to rinse the mouth and seek medical attention if symptoms occur .

作用機序

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acids, including (3-chloro-4-(2-morpholinoethoxy)phenyl)boronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

It’s known that boronic acids are involved in various chemical reactions, including 1,4-conjugate addition reactions, suzuki-miyaura reactions, and cross-coupling reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid. For instance, the compound is hygroscopic and should be stored in a well-ventilated place . It’s also worth noting that the compound is water-soluble, which may affect its distribution in the environment .

特性

IUPAC Name |

[3-chloro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSGUFBFUFVYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-(2-morpholinoethoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)

![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)

![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)

![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)

![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)

![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)